Product packaging for TPT-260 Dihydrochloride(Cat. No.:)

TPT-260 Dihydrochloride

Cat. No.: B1663655
M. Wt: 333.3 g/mol
InChI Key: DSODRWWHAUGSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of TPT-260 Dihydrochloride (B599025) as a Thiophene (B33073) Thiourea (B124793) Derivative

TPT-260 Dihydrochloride is a synthetic compound belonging to the thiophene thiourea class of molecules. allgenbio.comcaymanchem.comapexbt.com Its chemical structure features a central thiophene ring linked to two isothiourea groups via methylene (B1212753) bridges. researchgate.net The dihydrochloride salt form enhances its solubility for research applications. caymanchem.com The free base of the molecule has a molecular weight of 260.00. allgenbio.commedkoo.com This specific arrangement of functional groups is crucial for its biological activity, enabling it to interact with and stabilize protein complexes within the cell.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name [({5-[(carbamimidoylsulfanyl)methyl]thiophen-2-yl}methyl)sulfanyl]methanimidamide dihydrochloride allgenbio.com
Molecular Formula C8H14Cl2N4S3 allgenbio.com
Molecular Weight 333.32 g/mol medchemexpress.com
CAS Number 2076-91-7 allgenbio.com
Synonyms R55, NSC55712, TPU-260 Dihydrochloride caymanchem.commedkoo.commedchemexpress.com

Historical Context and Nomenclature in Research (e.g., R55, NSC55712)

This compound has been identified in scientific literature under various names, which reflects its history and development. It is widely known as R55, a designation used in early research that identified its chaperone activity. neurosciencenews.comcolumbia.edu Another common identifier is NSC55712, assigned by the National Cancer Institute. caymanchem.commedchemexpress.com The name TPT-260 was provisionally given, with "TPT" likely referring to its thiophene structure and "260" to the molecular weight of its free base form. allgenbio.commedkoo.com These different names are often used interchangeably in research publications.

The journey to identifying the significance of this compound involved initial computational screening of known chemical compounds to find molecules that could potentially dock with and stabilize the retromer protein complex. columbia.edu From a pool of 100 candidates, R55 (TPT-260) emerged as a promising agent that significantly increased the thermal stability of the retromer complex. neurosciencenews.comcolumbia.edu

Significance of this compound as a Pharmacological Chaperone in Contemporary Research

The primary significance of this compound lies in its function as a pharmacological chaperone for the retromer complex. caymanchem.combertin-bioreagent.com The retromer is a crucial multiprotein assembly responsible for recycling transmembrane proteins from endosomes back to the trans-Golgi network and the cell surface. bertin-bioreagent.com This trafficking process is vital for the proper function and localization of numerous proteins.

TPT-260 acts by binding to the interface between the Vps35 and Vps29 subunits of the retromer complex, stabilizing its structure. merckmillipore.com This stabilization enhances the function of the retromer, which has been found to be impaired in several neurodegenerative diseases, most notably Alzheimer's disease. columbia.edubiorxiv.org

Table 2: Research Findings on the Effects of this compound

Research AreaKey FindingsReferences
Alzheimer's Disease In cultured hippocampal neurons, TPT-260 increases the levels of retromer proteins, redirects amyloid precursor protein (APP) away from endosomes where it would be processed into pathogenic amyloid-beta (Aβ) peptides, and consequently reduces the formation of Aβ. allgenbio.comcaymanchem.com It has been shown to reduce the levels of both Aβ40 and Aβ42. merckmillipore.com Studies in human induced pluripotent stem cell (hiPSC)-derived neurons with mutations in the Alzheimer's gene SORL1 showed that TPT-260 treatment rescued endosomal abnormalities and lowered phosphorylated Tau levels. biorxiv.org allgenbio.comcaymanchem.commerckmillipore.combiorxiv.org
Ischemic Stroke In a mouse model of ischemic stroke, TPT-260 significantly reduced the brain infarct area and neuroinflammation. nih.govnih.gov It was found to inhibit the activation of M1 microglia, a key mediator of neuroinflammation, by suppressing the NF-κB signaling pathway. nih.govnih.gov nih.govnih.gov
Inflammatory Skin Diseases Research has shown that the compound R55 (TPT-260) can increase the function of Desmoglein-1 (Dsg1), a protein whose loss is associated with inflammatory skin conditions like psoriasis and severe skin dermatitis, multiple allergies, and metabolic wasting (SAM) syndrome. northwestern.edu northwestern.edu

The ability of this compound to modulate the retromer pathway has made it an invaluable research tool for dissecting the intricate mechanisms of intracellular trafficking. Furthermore, its demonstrated efficacy in preclinical models of Alzheimer's disease and ischemic stroke highlights its potential as a lead compound for the development of novel therapeutics targeting retromer dysfunction. columbia.edunih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl2N4S3 B1663655 TPT-260 Dihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(carbamimidoylsulfanylmethyl)thiophen-2-yl]methyl carbamimidothioate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSODRWWHAUGSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2076-91-7
Record name 2076-91-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Molecular Mechanisms of Action and Cellular Target Engagement

Elucidation of Retromer Complex Chaperone Activity

TPT-260 acts as a molecular chaperone for the retromer complex, a key regulator of protein recycling and trafficking from endosomes to the trans-Golgi network or the cell surface. nih.gov Its chaperone activity is central to its therapeutic potential, as it enhances the stability and function of this vital multiprotein complex. nih.gov

Stabilization of the Retromer Complex Against Thermal Denaturation

A key characteristic of a pharmacological chaperone is its ability to increase the thermal stability of its target protein complex. In vitro assays have demonstrated that TPT-260 can stabilize the retromer complex against thermal denaturation. nih.gov This stabilization is a direct indication of the compound's binding to and positive influence on the structural integrity of the retromer. By enhancing its stability, TPT-260 ensures the continued functionality of the retromer in the often-stressful cellular environment.

Modulation of Protein Trafficking and Endosomal Dynamics

By enhancing retromer function, TPT-260 directly influences the trafficking and processing of several key proteins involved in neuronal health and disease. This modulation of endosomal dynamics is a primary downstream effect of its chaperone activity.

Impact on Amyloid Precursor Protein (APP) Trafficking and Processing

The trafficking of Amyloid Precursor Protein (APP) is of central importance in the pathogenesis of Alzheimer's disease. The retromer complex plays a critical role in retrieving APP from endosomes, thereby preventing its amyloidogenic processing into Aβ peptides. nih.govbiorxiv.org TPT-260, by enhancing retromer function, promotes this retrieval pathway. nih.govbiorxiv.org Studies have shown that treatment with TPT-260 can shift the localization of APP away from early endosomes, where amyloidogenic cleavage occurs. biorxiv.org This leads to a reduction in the secretion of pathogenic Aβ peptides. biorxiv.orgresearchgate.net

Effect of TPT-260 on APP Trafficking and Processing Outcome Reference
Enhanced Retromer-Mediated Retrieval of APPReduced APP localization in early endosomes biorxiv.org
Decreased Amyloidogenic ProcessingReduction in secreted Aβ peptides biorxiv.orgresearchgate.net

Influence on Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) Circulation

Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a receptor primarily expressed on microglia, the resident immune cells of the brain. It plays a crucial role in microglial activation and phagocytosis. The retromer complex, particularly the core component VPS35, is essential for maintaining the proper function and intracellular circulation of TREM2. nih.gov TPT-260, by augmenting VPS35 function, is thought to increase the intracellular circulation of TREM2. nih.gov This enhanced circulation may contribute to the anti-inflammatory effects observed with TPT-260 treatment. nih.gov

Effect of TPT-260 on TREM2 Mechanism Reference
Increased Intracellular CirculationAugmentation of VPS35 function nih.gov

Regulation of GLUA1 Surface Expression

GLUA1 is a subunit of the AMPA receptor, a key player in synaptic plasticity and learning. The surface expression of GLUA1 is tightly regulated, and the retromer complex is involved in this process. Research indicates that TPT-260 can influence the surface levels of GLUA1. researchgate.net Specifically, treatment with TPT-260 has been shown to increase the levels of GLUA1 on the cell surface in certain neuronal models. researchgate.net This suggests that by enhancing retromer function, TPT-260 can promote the recycling of GLUA1-containing AMPA receptors to the neuronal surface, a process critical for normal synaptic function. nih.gov

Effect of TPT-260 on GLUA1 Outcome Reference
Enhanced Retromer-Related TraffickingIncreased cell surface levels of GLUA1 researchgate.net

Enhancement of Transferrin Recycling

TPT-260 has been shown to modulate the endosomal recycling pathway, a critical process for maintaining cellular homeostasis. The efficiency of this process is often evaluated using a transferrin recycling assay, which measures both fast and slow endosomal recycling. nih.govresearchgate.net Research utilizing human induced pluripotent stem cell (hiPSC)-derived neurons with genetic modifications in the SORL1 gene, a key regulator of endosomal trafficking, has provided significant insights into the action of TPT-260. biorxiv.orgnih.gov

In neurons completely lacking the SORL1 protein (SORL1 KO), TPT-260 treatment results in a partial rescue of transferrin recycling. nih.govbiorxiv.org While the treatment improves the recycling process compared to untreated KO neurons, it does not restore it to the level of wildtype (WT) cells. biorxiv.orgbiorxiv.org This suggests that while enhancing retromer function can promote endosomal recycling, at least one functional copy of SORL1 is necessary to achieve maximum efficiency. biorxiv.orgnih.gov

Conversely, in neurons with one functional copy of the gene (SORL1+/-), TPT-260 treatment leads to a complete rescue of transferrin recycling, bringing the function to levels comparable with WT neurons. nih.govbiorxiv.orgresearchgate.net This highlights the compound's ability to enhance the function of the remaining SORL1-retromer trafficking machinery. nih.gov

Table 1: Effect of TPT-260 on Transferrin Recycling in SORL1-Deficient Neurons
Cell ModelConditionObserved Effect on Transferrin RecyclingReference
SORL1 Knockout (KO) NeuronsTPT-260 TreatmentPartial rescue; recycling remains slower than in WT neurons. nih.govbiorxiv.org
SORL1 Heterozygous (+/-) NeuronsTPT-260 TreatmentComplete rescue; recycling efficiency comparable to WT neurons. nih.govbiorxiv.orgresearchgate.net

Downstream Signaling Pathway Modulation

Beyond its role in protein trafficking, TPT-260 exerts significant anti-inflammatory effects by modulating key downstream signaling pathways. nih.govnih.gov Studies have particularly focused on its impact on microglia, the primary immune cells of the central nervous system, in the context of neuroinflammation. nih.govdovepress.com

Nuclear factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govnih.gov In response to stimuli like lipopolysaccharides (LPS), the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus to initiate gene transcription. nih.gov

TPT-260 has been demonstrated to exert a crucial inhibitory effect on the NF-κB signaling pathway. nih.govdovepress.com In primary microglia cells stimulated with LPS, TPT-260 treatment significantly suppresses the nuclear translocation of the NF-κB p65 subunit. nih.gov This blockade prevents the transcription of downstream pro-inflammatory factors, including Interleukin-1β (IL-1β) and Tumor necrosis factor-α (TNF-α). nih.govdovepress.com By repressing NF-κB signaling, TPT-260 effectively attenuates the pro-inflammatory M1 polarization of microglia. nih.govnih.gov

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines like pro-IL-1β into their mature, secreted forms. dovepress.comfrontiersin.org

Research shows that TPT-260 effectively inhibits the formation of the NLRP3 inflammasome in microglia. nih.govnih.gov In experimental models where microglia were pre-treated with TPT-260 before stimulation with LPS and nigericin, the compound markedly suppressed the expression of the Nlrp3 gene. nih.gov This inhibition of inflammasome assembly leads to a significant reduction in the release of mature IL-1β, thereby mitigating the inflammatory response. nih.govdovepress.com

Table 2: Anti-Inflammatory Mechanisms of TPT-260 in Microglia
MechanismMolecular Target/ProcessOutcome of TPT-260 TreatmentReference
NF-κB Pathway InhibitionNuclear translocation of p65 subunitSuppressed translocation, leading to decreased expression of TNF-α and IL-1β. nih.govnih.govdovepress.com
Inflammasome InhibitionNLRP3 inflammasome formationReduced formation, leading to decreased release of mature IL-1β. nih.govnih.gov

Preclinical Research on Pathophysiological Relevance and Therapeutic Potential

Research in Neurodegenerative Disorders

Research into TPT-260 Dihydrochloride (B599025) has centered on its potential to modulate key pathological processes implicated in the progression of neurodegenerative diseases.

Studies in Alzheimer's Disease (AD) Models

TPT-260 Dihydrochloride has been evaluated in cellular models of Alzheimer's Disease, specifically in human induced pluripotent stem cell (hiPSC)-derived cortical neurons with mutations in the SORL1 gene, a significant genetic risk factor for AD. nih.govnih.gov These studies have demonstrated the compound's ability to influence several hallmark pathologies of the disease. TPT-260 acts as a small molecule chaperone that enhances the function of the retromer complex, a key player in endosomal trafficking. nih.govnih.govbohrium.com

TPT-260 has been shown to influence the trafficking of the Amyloid Precursor Protein (APP). nih.gov In neurons with a knockout of the SORL1 gene, both APP and the retromer component VPS35 show increased localization in early endosomes. nih.govbiorxiv.org Treatment with TPT-260 was found to partially rescue the mis-localization of APP in these knockout neurons. bohrium.combiorxiv.org By promoting proper trafficking of APP through the retromer-dependent pathway, TPT-260 may reduce its amyloidogenic processing, which occurs in the early endosomes. nih.govbiorxiv.org The proper sorting of APP is crucial, as its mis-localization can lead to increased production of pathogenic amyloid-beta peptides. nih.gov

A significant finding in preclinical models is the ability of TPT-260 to reduce the secretion of amyloid-beta peptides. bohrium.com In studies using hiPSC-derived neurons with various SORL1 mutations, treatment with TPT-260 led to a decrease in the levels of secreted Aβ peptides. bohrium.com This effect was observed across different mutant cell lines, indicating a robust mechanism of action. bohrium.com The reduction of both Aβ40 and Aβ42 is critical, as these peptides, particularly Aβ42, are the primary components of the amyloid plaques that are a hallmark of Alzheimer's disease. nih.gov

Effect of TPT-260 on Secreted Amyloid-beta Levels
Cell Line ModelEffect of TPT-260 TreatmentReference
hiPSC-derived neurons with SORL1 mutationsDecreased secreted Aβ peptides bohrium.com

A consistent pathological feature observed in hiPSC-derived neurons with SORL1 mutations is the enlargement of early endosomes, which is indicative of "traffic jams" within the endosomal network. nih.govbiorxiv.org Treatment with TPT-260 has been shown to successfully correct this phenotype. nih.govbohrium.com The compound reduced the size of these enlarged endosomes in neurons with various SORL1 mutations. nih.govbiorxiv.org Notably, the degree of this rescue effect was dependent on the presence of at least one functional copy of the SORL1 gene. nih.govbiorxiv.org This provides the first evidence that a small molecule can correct this early cellular pathology in AD models. nih.gov

Effect of TPT-260 on Endosome Size in SORL1 Mutant Neurons
Neuronal ModelPhenotypeEffect of TPT-260Reference
SORL1 Knockout (KO)Enlarged early endosomesReduction in endosome size nih.govbiorxiv.org
SORL1 Heterozygous (+/-)Enlarged early endosomesReduction in endosome size to wild-type levels nih.govbiorxiv.org
SORL1 Variant (Var)Enlarged early endosomesReduction in endosome size to wild-type levels nih.govbiorxiv.org

In addition to its effects on amyloid-related pathologies, TPT-260 has also been demonstrated to reduce levels of phosphorylated tau (p-Tau). bohrium.com This is a significant finding, as the accumulation of hyperphosphorylated tau into neurofibrillary tangles is another primary hallmark of Alzheimer's disease. nih.gov The clearance of p-Tau through the endo-lysosomal pathway is crucial for maintaining cellular homeostasis, and disruptions in this process can lead to pathological aggregation. nih.gov Treatment with TPT-260 was found to lower p-Tau levels across multiple epitopes in the cellular models. nih.gov

Impact of TPT-260 on Phosphorylated Tau
GenotypeEffect on p-Tau LevelsReference
Wild-Type (WT)Reduction observed bohrium.com
SORL1 MutantReduction observed bohrium.com

Research in Ischemic Stroke and Neuroinflammation

Recent preclinical research has highlighted the therapeutic potential of this compound in the context of ischemic stroke, focusing on its anti-inflammatory properties. Ischemic events in the brain trigger a significant neuroinflammatory response, primarily mediated by microglia, which contributes to neuronal damage and death.

Microglia, the resident immune cells of the brain, can be activated into different states, or phenotypes. The classically activated "M1" phenotype is pro-inflammatory and contributes to neuronal damage in conditions like stroke. Research shows that TPT-260 markedly inhibits the polarization of microglia toward this detrimental M1 state. The underlying mechanism involves the suppression of NF-κB (nuclear factor-κB) signaling. TPT-260 was found to impede the translocation of NF-κB into the nucleus, a critical step in activating the pro-inflammatory genetic program that defines M1 microglia. By preventing this M1 polarization, TPT-260 effectively attenuates a primary driver of neuroinflammation

Pharmacological Characterization in Research Settings

Pharmacodynamic Profiling in Cellular and Animal Models

TPT-260 Dihydrochloride (B599025), also known as R55, has been identified as a pharmacological chaperone that enhances the function of the retromer complex. mdpi.com Its pharmacodynamic properties have been primarily investigated in cellular models of neurodegenerative disease, particularly those involving defects in the SORL1 gene, which is associated with Alzheimer's disease. nih.govpharmaceutical-technology.com

TPT-260 engages its target by binding to and stabilizing the core retromer trimer, which consists of the proteins VPS35, VPS26, and VPS29. nih.gov This action as a molecular chaperone enhances the stability and function of the complex. Evidence of target engagement in research models includes:

Increased Protein Levels: Treatment with TPT-260 has been shown to significantly increase the protein levels of the retromer subunit VPS35 and the expression of VPS26B. mdpi.compharmaceutical-technology.com

Mobilization of Retromer Components: In cellular models with SORL1 deficiency, the retromer core protein VPS35 accumulates in early endosomes. Treatment with TPT-260 reverses this mis-localization, reducing the accumulation of VPS35 in these compartments to levels observed in normal cells. mdpi.comnih.gov This demonstrates the compound's ability to mobilize the retromer complex and promote its proper function in cellular trafficking. mdpi.com

The stabilization of the retromer complex by TPT-260 initiates a cascade of cellular and molecular changes, which have been quantified in various preclinical models. These responses highlight the therapeutic potential of modulating the SORL1-retromer pathway. pharmaceutical-technology.com

Cellular Responses: A primary cellular phenotype observed in SORL1-deficient neurons is the enlargement of early endosomes, indicative of "traffic jams" in the endo-lysosomal network. mdpi.com TPT-260 treatment effectively addresses this pathology.

Reduction of Endosome Size: In human induced pluripotent stem cell (hiPSC)-derived neurons with SORL1 mutations, TPT-260 treatment significantly reduces the size of enlarged early endosomes. mdpi.com

Improved Trafficking and Degradation: The compound enhances endo-lysosomal trafficking, endosomal recycling, and improves lysosomal degradation pathways. mdpi.com

Anti-Inflammatory Effects: In animal models of ischemic stroke, TPT-260 has been shown to reduce the brain infarct area and inflammation. It achieves this by attenuating the activation of M1 microglia, a type of immune cell in the brain. nih.gov

Molecular Responses: The functional enhancement of retromer leads to significant changes in the processing and levels of key pathological proteins associated with Alzheimer's disease.

Reduction of Amyloid-β Peptides: TPT-260 treatment leads to a decrease in the levels of secreted amyloid-β (Aβ) peptides, specifically Aβ40 and Aβ42. mdpi.com

Reduction of Phosphorylated Tau: The compound lowers the levels of phosphorylated Tau (p-Tau) at multiple epitopes, including Thr231, PHF-1 (Ser396/Ser404), and AT8 (Ser202/Thr305). nih.gov

Modulation of Inflammatory Pathways: TPT-260 suppresses the nuclear translocation of NF-κB, a key regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory factors such as Interleukin-1β (IL-1β) and Tumor necrosis factor-α (TNF-α). nih.gov

The degree of rescue of these pathological phenotypes by TPT-260 can depend on the number of functional copies of the SORL1 gene present in the cells. pharmaceutical-technology.com

Interactive Data Table: Effect of TPT-260 on Molecular Markers in SORL1-Deficient Neurons

Molecular MarkerGenotypeEffect of TPT-260 TreatmentReference
Secreted Aβ 1-40SORL1 KO, +/-, VarReduced Levels mdpi.com
Secreted Aβ 1-42SORL1 +/-, VarReduced Levels mdpi.com
Phospho-Tau (Thr 231)SORL1 KO, +/-, VarReduced Levels nih.gov
Phospho-Tau (PHF-1)SORL1 KODecreased Levels nih.gov
Phospho-Tau (AT8)SORL1 KODecreased Levels nih.gov
VPS35 AccumulationSORL1 KORescued to WT Levels nih.gov

Investigational Stability and Solubility for Experimental Use

The utility of a compound in research settings is critically dependent on its stability and solubility under experimental conditions. While detailed public data on the stability and formulation of TPT-260 Dihydrochloride are limited, general principles and reported methodologies provide a framework for its use.

For a compound to be effective in cellular assays, it must remain stable in culture media, which is a complex biological matrix. The stability of small molecules in such media can be influenced by factors like pH, temperature, light, and enzymatic activity. nih.gov Specific quantitative data on the half-life or degradation pathways of TPT-260 in matrices such as cell culture medium or plasma are not extensively reported in the reviewed literature. Typically, researchers would perform preliminary experiments to ensure the compound's stability over the duration of their specific assays to ensure that the observed effects are attributable to the compound itself and not its degradation products.

Proper formulation is essential to ensure the solubility and delivery of an investigational compound to its target in both cell-based and animal studies.

In Vitro Formulation: For in vitro studies using hiPSC-derived neurons, TPT-260 is often dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. mdpi.com This stock is then diluted to the final working concentration in the cell culture medium. This approach is standard for many small molecules to overcome poor aqueous solubility.

In Vivo Formulation: For in vivo research, formulation strategies are chosen to achieve desired pharmacokinetic profiles, such as sustained exposure. scispace.com While specific formulation details for TPT-260 in animal studies are not elaborately described in the available literature, studies have reported its administration to animal models of ischemic stroke. nih.gov The development of a suitable formulation for animal studies would involve selecting vehicles that ensure bioavailability and stability while minimizing toxicity, tailored to the specific route of administration (e.g., intraperitoneal, intravenous, or oral). scispace.com

Research Methodologies and Experimental Models

In Vitro Experimental Paradigms

Cultured Hippocampal Neurons

Cultured hippocampal neurons serve as a crucial model for studying the effects of compounds on synaptic function and neuronal health, processes that are central to learning and memory. While direct studies of TPT-260 on these specific cultures are not extensively detailed, this model is fundamental for compounds that, like TPT-260, act as retromer complex stabilizers. The retromer complex is vital in trafficking proteins like the amyloid-precursor protein (APP). Research on other small molecule retromer chaperones has demonstrated their ability to increase retromer protein levels, alter the trafficking of APP away from endosomes, and consequently reduce the pathogenic processing of APP in cultured hippocampal neurons brandeis.edu.

Furthermore, studies involving TPT-260 have investigated its effects on microglia, which are known to influence the health of hippocampal neurons. Activated microglia can cause damage to dendritic spines, which are critical for information processing in the hippocampus nih.govresearchgate.net. By reducing microglial-driven neuroinflammation, TPT-260 indirectly demonstrates its potential to protect hippocampal neurons from inflammatory damage nih.govresearchgate.netdovepress.com.

Human Induced Pluripotent Stem Cell (hiPSC)-Derived Neurons

A significant advancement in modeling neurodegenerative diseases involves the use of human induced pluripotent stem cells (hiPSCs), which can be differentiated into various neuronal cell types. This technology allows for the study of disease pathology in patient-specific genetic backgrounds. TPT-260 has been extensively studied in hiPSC-derived neurons, particularly those modified to carry genetic risk factors for Alzheimer's disease biorxiv.orgnih.gov. These models provide a powerful platform to test the hypothesis that enhancing retromer function can correct cellular pathologies associated with the disease biorxiv.org.

Wild-type and Genetically Modified Lines (e.g., SORL1 Knockout, Heterozygous, and Variant)

To understand the role of specific genes in disease and the efficacy of TPT-260, researchers have utilized a panel of isogenic hiPSC lines. These include lines where the Alzheimer's risk gene SORL1 has been knocked out (SORL1 KO), lines that are heterozygous for the gene (SORL1+/-), and lines carrying specific missense variants linked to the disease (SORL1Var) biorxiv.orgnih.gov.

In these genetically diverse neuronal cultures, TPT-260 treatment has been shown to rescue key pathological phenotypes. For instance, neurons with SORL1 deficiencies exhibit enlarged endosomes, a sign of dysfunctional intracellular trafficking. Treatment with TPT-260 was observed to correct these endosomal abnormalities biorxiv.orgresearchgate.net. The degree of rescue, however, was sometimes dependent on whether the neurons harbored at least one functional copy of SORL1, highlighting the compound's interaction with specific genetic contexts biorxiv.org.

Primary Microglial Cell Cultures

Neuroinflammation, mediated by immune cells in the brain like microglia, is a key component of many neurodegenerative diseases. To model this, researchers use primary microglial cell cultures. In studies involving TPT-260, these cells were often treated with agents like lipopolysaccharides (LPS) to induce a pro-inflammatory M1 state nih.govresearchgate.netnih.gov.

These inflamed microglial cultures were then treated with TPT-260 to assess its anti-inflammatory properties. The compound was found to significantly inhibit the pro-inflammatory response. It achieved this by suppressing the nuclear translocation of NF-κB, a key regulator of inflammation, and by reducing the expression of downstream pro-inflammatory factors researchgate.netnih.gov.

Table 1: Effect of TPT-260 on Pro-inflammatory Gene Expression in LPS-Treated Primary Microglia

GeneTreatment GroupOutcome
Nlrp3 TPT-260 + LPSDecreased Expression
Tnf-α TPT-260 + LPSDecreased Expression
Il-1β TPT-260 + LPSDecreased Expression

This table summarizes findings that TPT-260 treatment reduces the expression of key genes involved in the inflammatory response in activated microglial cells.

Biochemical and Cell-Based Assays

Enzyme-Linked Immunosorbent Assays (ELISA) for Aβ and Phospho-Tau

To quantify the molecular effects of TPT-260 on key pathological markers of Alzheimer's disease, researchers employ biochemical assays. The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method used for this purpose. In studies using the hiPSC-derived neuronal models with SORL1 mutations, ELISA was used to measure the levels of secreted amyloid-beta (Aβ) peptides and phosphorylated Tau (p-Tau) in the cell culture medium nih.govresearchgate.net.

The results from these assays demonstrated that treatment with TPT-260 led to a reduction in the levels of both secreted Aβ and p-Tau in neurons harboring SORL1 knockout, heterozygous, and variant mutations biorxiv.orgnih.gov. These findings provide quantitative evidence that by stabilizing the retromer complex, TPT-260 can mitigate the production and secretion of key pathogenic proteins implicated in Alzheimer's disease.

Table 2: Pathological Marker Reduction in SORL1-Deficient hiPSC-Derived Neurons Treated with TPT-260

Pathological MarkerCell LineTPT-260 Treatment OutcomeAssay Method
Secreted Aβ SORL1 KOReductionELISA
Secreted Aβ SORL1+/-ReductionELISA
Secreted Aβ SORL1VarReductionELISA
Phospho-Tau (p-Tau) SORL1 KOReductionNot Specified
Phospho-Tau (p-Tau) SORL1+/-ReductionNot Specified
Phospho-Tau (p-Tau) SORL1VarReductionNot Specified
Immunofluorescence and Subcellular Localization Studies (e.g., APP, VPS35)

Immunofluorescence studies have been utilized to investigate the effect of TPT-260 on the subcellular localization of proteins implicated in neurodegenerative diseases, particularly the Amyloid Precursor Protein (APP) and the retromer core component, Vacuolar Protein Sorting 35 (VPS35). In neurons with a knockout of the SORL1 gene (SORL1 KO), a genetic risk factor for Alzheimer's disease, both APP and VPS35 show increased localization in early endosomes. nih.gov

Treatment with TPT-260 was found to effectively mobilize the retromer complex. nih.gov In SORL1 KO neurons, the compound completely rescued the accumulation of VPS35 in early endosomes, reducing its localization to levels observed in wild-type (WT) cells. nih.gov This suggests that TPT-260 is sufficient to engage and move the retromer machinery away from these compartments. nih.gov

However, the rescue effect on APP localization was only partial. While TPT-260 treatment did impact APP's position, there remained significantly more APP colocalized with early endosomes in the SORL1 KO neurons compared to WT neurons that were also treated with the compound. nih.gov In neurons with at least one functional copy of the SORL1 gene (SORL1+/-), TPT-260 treatment was able to reduce APP co-localization with early endosomes to a level similar to that in WT cells. nih.gov

ProteinConditionEffect of TPT-260 TreatmentOutcome
VPS35SORL1 KO Neurons (Increased localization in early endosomes)Reduced localization in early endosomesComplete rescue to wild-type levels nih.gov
APPSORL1 KO Neurons (Increased localization in early endosomes)Partially reduced localization in early endosomesPartial rescue, still significantly higher than wild-type nih.gov
APPSORL1+/- NeuronsReduced co-localization with early endosomesRescue to wild-type levels nih.gov
Transferrin Recycling Assays

Transferrin recycling assays, which measure the efficiency of endosomal trafficking and recycling pathways, have been employed to assess the functional consequences of TPT-260 treatment. In human induced pluripotent stem cell (hiPSC)-derived neurons with a SORL1 knockout, endosomal recycling is impaired. nih.gov The application of TPT-260 to these SORL1 KO neurons resulted in a partial rescue of this phenotype. nih.gov While the treatment led to faster transferrin recycling compared to untreated KO neurons, it did not fully restore the function to wild-type levels. nih.gov This indicates that enhancing retromer function with TPT-260 can ameliorate, but not completely correct, the trafficking defects caused by the absence of SORL1. nih.gov

AssayCell ModelObserved DefectEffect of TPT-260 Treatment
Transferrin Recycling AssaySORL1 KO hiPSC-derived neuronsImpaired endosomal recyclingPartial rescue of recycling function nih.gov
Cellular Viability and Membrane Integrity Assessments

TPT-260 has been described as a minimally cytotoxic small molecule. embopress.orgtechnologynetworks.comfrontiersin.org However, specific studies detailing comprehensive cellular viability and membrane integrity assessments, such as lactate dehydrogenase (LDH) release assays or colorimetric assays using reagents like MTT, have not been extensively reported in the reviewed literature. Such assays are standard methods to quantify cytotoxicity by measuring membrane integrity and metabolic activity, respectively. udg.mxnih.govnih.govpromega.com

In Vivo Experimental Paradigms (Animal Models)

Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion (MCAO) Mice)

The therapeutic potential of TPT-260 has been investigated in a mouse model of ischemic stroke established by Middle Cerebral Artery Occlusion (MCAO). embopress.orgtechnologynetworks.comnih.gov In these in vivo studies, TPT-260 treatment demonstrated significant neuroprotective effects. embopress.orgnih.gov MCAO mice treated with TPT-260 showed a significant reduction in the brain infarct area compared to control animals that received saline. embopress.orgtechnologynetworks.comnih.gov

Furthermore, the compound was effective in mitigating neuroinflammation, a key pathological feature of ischemic stroke. embopress.orgfrontiersin.org Treatment with TPT-260 led to decreased levels of pro-inflammatory factors, specifically Interleukin 1β (IL-1β) and Tumor necrosis factor-α (TNF-α), in the brains of MCAO mice. embopress.orgtechnologynetworks.comcyagen.com The mechanism is suggested to involve the inhibition of M1 microglia activation and the suppression of NF-κB nuclear translocation. embopress.orgtechnologynetworks.comfrontiersin.org

Murine Models of Alzheimer's Disease Pathology

Research into TPT-260's role in Alzheimer's disease has utilized cellular models relevant to the disease's pathology, specifically neurons deficient in the SORL1 gene, which is a known genetic risk factor for Alzheimer's. nih.gov In these SORL1 KO, SORL1+/-, and SORL1 variant neurons, treatment with TPT-260 was shown to reduce the levels of secreted amyloid-beta (Aβ) and phosphorylated Tau (pTau). nih.gov These findings suggest that by enhancing the function of the endo-lysosomal network, TPT-260 can mitigate the pathological processes central to Alzheimer's disease. nih.gov While various transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology exist, such as the 5xFAD and APP/PS1 models, studies detailing the effects of TPT-260 in these specific in vivo paradigms were not found in the reviewed literature. nih.govcyagen.com

Histopathological and Molecular Analysis of Brain Tissue

In preclinical models of ischemic stroke, the therapeutic potential of TPT-260 has been investigated through detailed histopathological and molecular analyses of brain tissue. These studies have focused on understanding the compound's effect on tissue damage and the underlying molecular mechanisms related to neuroinflammation. The primary experimental model utilized has been the middle cerebral artery occlusion (MCAO) model in mice, which simulates the conditions of an ischemic stroke nih.govnih.govresearchgate.net.

Histopathological Findings

Histopathological examination of brain tissue from MCAO model mice was conducted to assess the extent of ischemic injury. Brain slices were treated with 2,3,5-triphenyltetrazolium chloride (TTC) staining, a method used to differentiate between metabolically active and inactive tissues. In this technique, healthy, viable tissue is stained red, while the infarcted or damaged area remains unstained and appears pale dovepress.com.

The results from these staining procedures revealed that treatment with TPT-260 significantly reduced the size of the brain infarct area in MCAO mice compared to control animals that received saline nih.govdovepress.com. This finding provides direct histological evidence of the neuroprotective effect of TPT-260 in the context of ischemic brain injury.

Molecular Analysis and Research Findings

Molecular analysis of brain tissue has been crucial in elucidating the mechanisms through which TPT-260 exerts its effects. These investigations have primarily centered on the compound's ability to modulate neuroinflammatory pathways, which are known to be key contributors to the secondary damage that occurs after an ischemic event nih.govnih.gov.

Inhibition of Pro-inflammatory Mediators: Ischemic events are known to trigger a significant inflammatory response in the brain, characterized by the release of pro-inflammatory cytokines nih.govnih.gov. Studies have shown that TPT-260 treatment leads to a significant suppression of key neuroinflammatory markers in the brain tissue of MCAO mice. Specifically, the levels of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) were found to be markedly reduced in TPT-260-treated animals nih.govresearchgate.netdovepress.com.

Table 1: Effect of TPT-260 on Pro-inflammatory Cytokine Levels in MCAO Mouse Brain Tissue
BiomarkerEffect of TPT-260 TreatmentSignificance
Interleukin-1β (IL-1β)Significantly DecreasedIndicates suppression of neuroinflammation nih.govdovepress.com
Tumor Necrosis Factor-α (TNF-α)Significantly DecreasedIndicates attenuation of the inflammatory cascade nih.govdovepress.com

Modulation of Microglial Activation and Signaling Pathways: Microglia, the primary immune cells of the central nervous system, are central mediators of neuroinflammation following a stroke nih.govnih.gov. Research indicates that the anti-inflammatory action of TPT-260 is linked to its ability to inhibit the pro-inflammatory M1 polarization of microglia nih.govnih.gov.

The underlying molecular mechanism involves the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway nih.govnih.gov. TPT-260 was found to inhibit the nuclear translocation of NF-κB, a critical step in the activation of genes that code for pro-inflammatory proteins like IL-1β and TNF-α. nih.govresearchgate.net. Furthermore, TPT-260 has been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome. This action reduces the formation of the inflammasome complex, which in turn decreases the release of mature IL-1β, further alleviating the neuroinflammatory response nih.govresearchgate.net. By attenuating M1 microglia through the repression of NF-κB signaling, TPT-260 helps prevent neuroinflammation and subsequent neuronal injuries in the stroke model mice nih.govresearchgate.net.

Table 2: Molecular Mechanisms of TPT-260 in Brain Tissue
Molecular TargetObserved Effect of TPT-260Downstream Consequence
M1 Microglia PolarizationInhibitionReduced pro-inflammatory state nih.govnih.gov
NF-κB Nuclear TranslocationSuppressionDecreased expression of IL-1β and TNF-α nih.govresearchgate.net
NLRP3 InflammasomeInhibitionReduced release of mature IL-1β nih.govresearchgate.net

Future Research Directions and Translational Considerations

Deeper Elucidation of Mechanistic Pathways in Diverse Disease Contexts

While initial studies have illuminated the role of TPT-260 Dihydrochloride (B599025) in ischemic stroke and Alzheimer's disease, its therapeutic potential likely extends to a broader spectrum of disorders characterized by retromer dysfunction and neuroinflammation. researchgate.netbiorxiv.org Future research should focus on delineating its precise mechanisms of action in other neurodegenerative conditions and inflammatory diseases.

Neurodegenerative Diseases:

Parkinson's Disease (PD): Mutations in the retromer component VPS35 are a known cause of late-onset, autosomal dominant PD. nih.govroyalsocietypublishing.org These mutations can disrupt the endosomal sorting and recycling of transmembrane cargo, leading to neurodegeneration. nih.gov Investigating the ability of TPT-260 Dihydrochloride to stabilize the retromer complex and rescue neuronal function in cellular and animal models of VPS35-linked PD is a critical next step.

Amyotrophic Lateral Sclerosis (ALS): Reductions in retromer proteins have been observed in patients with ALS and in animal models of the disease. researchgate.netnih.gov However, the role of retromer in ALS appears complex, with one study suggesting that restoring retromer expression could exacerbate the disease phenotype in a specific mouse model. pnas.orgnih.gov Therefore, careful investigation into the context-dependent effects of this compound on retromer function in various ALS models is warranted. researchgate.net

Down Syndrome (DS): Retromer complex proteins are found to be decreased in postmortem brain tissues from individuals with Down syndrome, which often presents with Alzheimer's-like neuropathology. nih.gov A recent study using the Ts65dn mouse model of DS demonstrated that chronic administration of a retromer-stabilizing compound improved cognitive function and synaptic plasticity. nih.gov This provides a strong rationale for exploring the therapeutic efficacy of this compound in DS.

Inflammatory and Autoimmune Diseases:

Given that this compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway and M1 microglia activation in the context of ischemic stroke, its application in other inflammatory conditions is a logical avenue for exploration. researchgate.net The retromer complex itself has been implicated in immunity-associated cell death, suggesting its modulation could have broad immunomodulatory effects. nih.gov Future studies could investigate the efficacy of this compound in models of diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis, where chronic inflammation is a key pathological driver. nih.gov

Optimization of Experimental Protocols and Model Systems

To accelerate the translation of this compound from preclinical research to clinical applications, the refinement and optimization of experimental models and protocols are essential.

In Vivo Models:

Current research has utilized the middle cerebral artery occlusion (MCAO) model for ischemic stroke and the 5xFAD mouse model for Alzheimer's disease. biorxiv.orgnih.gov For other neurodegenerative diseases, established models such as transgenic mice expressing mutant superoxide dismutase-1 (SOD1 G93A) for ALS and the Ts65dn mouse model for Down Syndrome would be appropriate for evaluating the efficacy of this compound. nih.govnih.gov When designing future in vivo studies, considerations should be given to utilizing larger sample sizes to ensure statistical power and incorporating a wider array of analytical methods to assess behavioral, cellular, and molecular outcomes. researchgate.net

In Vitro and Cellular Models:

Human induced pluripotent stem cell (hiPSC)-derived neurons from patients with sporadic and familial forms of neurodegenerative diseases offer a powerful platform for testing the efficacy of retromer-stabilizing compounds in a human-specific context. nih.gov These models can be used to study the effects of this compound on pathogenic processes such as tau phosphorylation and amyloid beta generation. nih.gov Furthermore, developing high-throughput screening assays using cellular models of retromer dysfunction could facilitate the identification of second-generation compounds with improved potency and selectivity.

Model System Disease Context Key Research Questions
MCAO Mouse ModelIschemic StrokeElucidate the detailed anti-inflammatory and neuroprotective mechanisms.
5xFAD Mouse ModelAlzheimer's DiseaseInvestigate effects on synaptic dysfunction, microglial activation, and amyloid pathology. biorxiv.org
SOD1 G93A Mouse ModelAmyotrophic Lateral SclerosisDetermine the context-dependent effects of retromer stabilization on disease progression. nih.govpnas.org
Ts65dn Mouse ModelDown SyndromeAssess the impact on cognitive deficits and synaptic plasticity. nih.gov
iPSC-derived NeuronsVarious Neurodegenerative DiseasesEvaluate therapeutic effects in a human-specific context and screen for novel compounds. nih.gov

Exploration of Potential Combination Research Strategies

The complex and multifactorial nature of many neurodegenerative and inflammatory diseases suggests that combination therapies targeting multiple pathological pathways may be more effective than monotherapy. technologynetworks.comnih.gov

Neurodegenerative Diseases:

In Alzheimer's disease, a combination approach targeting both amyloid pathology and tauopathy is a promising strategy. nih.gov this compound, by modulating amyloid precursor protein (APP) processing, could be combined with agents that inhibit tau aggregation or phosphorylation. nih.govcornell.edu Similarly, in Parkinson's disease, combining this compound with therapies aimed at reducing alpha-synuclein aggregation or mitochondrial dysfunction could yield synergistic benefits. technologynetworks.com

Inflammatory Diseases:

Given that this compound inhibits the NF-κB pathway, it could be used in combination with other anti-inflammatory drugs that have different mechanisms of action. researchgate.netnih.gov For instance, combining it with agents that target other pro-inflammatory cytokines or signaling pathways could lead to a more profound and sustained anti-inflammatory response. mdpi.comnih.gov

Potential Combination Strategy Disease Target Rationale
TPT-260 + Tau-targeting agentAlzheimer's DiseaseSimultaneously address amyloid processing and tau pathology. nih.gov
TPT-260 + Alpha-synuclein inhibitorParkinson's DiseaseTarget both protein trafficking defects and protein aggregation. technologynetworks.com
TPT-260 + Other anti-inflammatory drugsInflammatory DiseasesAchieve a broader and more potent anti-inflammatory effect through multi-target inhibition. nih.gov

Development of Advanced Analytical Techniques for Compound and Biomarker Detection

Robust and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of this compound and for the identification of biomarkers that can track its therapeutic efficacy.

Compound Detection:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in biological matrices. nih.govrsc.org The development of a validated LC-MS/MS method for this compound will be essential for determining its concentration in plasma, cerebrospinal fluid, and brain tissue in preclinical and clinical studies. This will enable a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Biomarker Detection:

Identifying and validating biomarkers of retromer function and neuroinflammation will be critical for monitoring the biological effects of this compound. Potential biomarkers could include:

Levels of retromer component proteins (e.g., VPS35) in cerebrospinal fluid or peripheral blood cells.

Concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in plasma or CSF. researchgate.net

Levels of neurofilament light chain (NfL) as a marker of neuroaxonal damage.

Advanced analytical techniques such as immunoassays, mass spectrometry-based proteomics, and novel biosensor technologies can be employed for the sensitive and specific detection of these biomarkers. nih.gov

Analytical Technique Application Purpose
LC-MS/MSQuantification of TPT-260Pharmacokinetic and ADME studies. nih.govrsc.org
Immunoassays (e.g., ELISA)Biomarker QuantificationMeasurement of protein levels (e.g., retromer components, cytokines).
Mass Spectrometry ProteomicsBiomarker DiscoveryIdentification of novel protein biomarkers of drug response.
BiosensorsReal-time MonitoringContinuous monitoring of specific biomarkers. nih.gov

Q & A

Q. What is the chemical classification and structural profile of TPT-260 Dihydrochloride?

this compound (NSC55712) is a thiophene thiourea derivative with a molecular formula of C₈H₁₄Cl₂N₄S₃ and a molecular weight of 333.32 g/mol in its salt form . Its free base form has a molecular weight of 260.00 g/mol. The compound lacks a formal IUPAC name and is primarily identified by its aliases (e.g., NSC55712, TPU-260 Dihydrochloride). Structural validation should prioritize analytical techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS) to resolve discrepancies in molecular weight reports from non-peer-reviewed sources .

Q. What are the primary biological targets and mechanisms of action of this compound in Alzheimer’s disease (AD) research?

TPT-260 stabilizes the retromer complex, a critical regulator of endosomal trafficking, thereby reducing pathological hallmarks of AD:

  • Amyloid-β (Aβ) Secretion : In human induced pluripotent stem cell (hiPSC)-derived neurons, TPT-260 reduces secreted Aβ₁–₄₀ and Aβ₁–₄₂ levels by enhancing retromer-mediated sorting of amyloid precursor protein (APP) .
  • Tau Phosphorylation : TPT-260 decreases phosphorylation at Thr231, Ser396/Ser404 (PHF-1), and Ser202/Thr305 (AT8) epitopes, as quantified via ELISA and Western blot .

Advanced Research Questions

Q. How should researchers design experiments to evaluate TPT-260’s efficacy in retromer-dependent AD models?

  • Model Systems : Use hiPSC-derived neurons with SORL1 genotypes (wild-type, SORL1+/−, SORL1 knock-out) to mimic AD-associated endosomal pathology .
  • Key Metrics :
  • Endosomal Size : Quantify via immunofluorescence microscopy using early endosome antigen 1 (EEA1) markers .
  • Aβ Levels : Measure using ELISA with antibodies specific to Aβ₁–₄₀ and Aβ₁–₄₂ .
  • Tau Phosphorylation : Employ site-specific antibodies (e.g., AT8, PHF-1) in Western blot or ELISA .
    • Statistical Analysis : Parametric two-way ANOVA for genotype-treatment interactions; significance thresholds at p < 0.05 .

Q. How to address contradictory data on TPT-260’s Aβ-lowering effects in SORL1 knock-out (KO) neurons?

In SORL1KO neurons, TPT-260 fails to reduce Aβ₁–₄₂ secretion, unlike in SORL1+/− or wild-type models . This suggests that SORL1, a retromer-APP adapter protein, is essential for full efficacy. To resolve this:

  • Genetic Rescue : Reintroduce SORL1 via lentiviral transduction in KO models to test dependency .
  • Alternative Pathways : Investigate retromer-independent mechanisms (e.g., lysosomal degradation) using inhibitors like bafilomycin A1 .

Q. What methodologies validate TPT-260’s role in secretory autophagy pathways?

  • Proximity-Dependent Biotinylation : Tag LC3 (an autophagy protein) with BirA* to identify cargoes (e.g., RNA-binding proteins) loaded into extracellular vesicles (EVs) .
  • Proteomic Profiling : Compare EV cargoes in TPT-260-treated vs. control cells using LC-MS/MS to detect autophagy-dependent secretion .

Q. How to translate in vitro findings of TPT-260 to in vivo AD models?

  • Pharmacokinetics : Assess blood-brain barrier (BBB) penetration using murine models via LC-MS quantification of brain tissue concentrations .
  • Toxicity Screens : Conduct dose-response studies in transgenic AD mice (e.g., APP/PS1) to evaluate cognitive rescue and off-target effects .

Data Contradiction Analysis

Q. Why does TPT-260 show variable effects on endosomal size across SORL1 genotypes?

  • In SORL1+/− and wild-type neurons, TPT-260 restores endosomal size to baseline, but in SORL1KO neurons, only partial rescue occurs . This highlights the necessity of at least one functional SORL1 allele for retromer-mediated cargo sorting.
  • Experimental Mitigation : Use isogenic cell lines to control for genetic variability and confirm findings across ≥3 biological replicates .

Methodological Recommendations

Best practices for assessing TPT-260’s impact on tau phosphorylation:

  • Antibody Validation : Ensure specificity using tau knock-out cell lines or peptide competition assays .
  • Normalization : Express phospho-tau levels as a ratio to total tau (e.g., HT7 antibody) to account for loading differences .

Strategies for resolving molecular weight discrepancies in commercial vs. peer-reviewed data:

  • Analytical Chemistry : Perform high-resolution MS and elemental analysis to confirm molecular formula and purity .
  • Peer-Reviewed Sources : Prioritize data from studies with detailed synthetic protocols or structural validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TPT-260 Dihydrochloride
Reactant of Route 2
Reactant of Route 2
TPT-260 Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.